

Raja 42-d10 solution preparation and storage conditions

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Compound of Interest

Compound Name: Raja 42-d10

Cat. No.: B15622553

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Application Notes and Protocols: Raja 42-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raja 42-d10 is the deuterated form of Raja 42, a novel antibacterial compound identified as 4-Chloro-1-(1-piperidinylmethyl)-1H-indole-2,3-dione.[1][2] This molecule belongs to the γ -lactam class of antibiotics and has demonstrated significant efficacy against a range of bacteria, including drug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and *Clostridioides difficile*. [1][2] The primary mechanism of action for Raja 42 is believed to be the disruption of the bacterial cell membrane.[1] These application notes provide detailed protocols for the preparation and storage of **Raja 42-d10** solutions, as well as an overview of its known biological activity and proposed mechanism.

Quantitative Data Summary

Property	Value	Source
Chemical Formula	C ₁₄ H ₅ D ₁₀ ClN ₂ O ₂	Clearsynth Product Page
Molecular Weight	288.8 g/mol	Clearsynth Product Page
Chemical Name	4-Chloro-1-(1-piperidinylmethyl)-1H-indole-2,3-dione-d10	Clearsynth Product Page
Biological Activity	Antibacterial, effective against various bacteria including drug-resistant strains.	[1] [2]
Mechanism of Action	Disruption of bacterial cell membrane.	[1]

Solution Preparation Protocol

The solubility of isatin and its derivatives, the parent class of **Raja 42-d10**, is generally low in aqueous solutions but can be enhanced in organic solvents.[\[3\]](#) The following protocol is a general guideline based on the properties of similar compounds and should be optimized for specific experimental needs.

Recommended Solvents:

- Dimethyl sulfoxide (DMSO)
- Ethanol
- Acetic Acid (for specific applications where acidic conditions are tolerated)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Materials:
 - **Raja 42-d10** powder
 - Anhydrous dimethyl sulfoxide (DMSO)

- Sterile, amber glass vial or a clear vial wrapped in aluminum foil
- Vortex mixer
- Calibrated micropipettes
- Procedure:
 - Equilibrate the **Raja 42-d10** vial to room temperature before opening to prevent moisture condensation.
 - Calculate the required mass of **Raja 42-d10** for the desired volume and concentration (e.g., for 1 mL of a 10 mM stock solution, weigh out 0.2888 mg of **Raja 42-d10**).
 - Carefully transfer the weighed **Raja 42-d10** powder to the sterile vial.
 - Add the calculated volume of anhydrous DMSO to the vial.
 - Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but prolonged heating should be avoided.
 - Visually inspect the solution to ensure there are no visible particles.

Storage Conditions

Proper storage is critical to maintain the stability and activity of **Raja 42-d10**.

Condition	Recommendation	Rationale
Solid Form	Store at -20°C in a tightly sealed container, protected from light and moisture.	To minimize degradation over long-term storage.
Stock Solution (in DMSO)	Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles.
Working Dilutions (in aqueous media)	Prepare fresh for each experiment from the stock solution.	Stability in aqueous solutions may be limited.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of **Raja 42-d10** that inhibits the visible growth of a bacterial strain.

- Materials:
 - **Raja 42-d10** stock solution (e.g., 10 mM in DMSO)
 - Bacterial culture in logarithmic growth phase
 - Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
 - Sterile 96-well microtiter plates
 - Multichannel pipette
 - Plate reader or visual inspection
- Procedure:

- Prepare a series of two-fold serial dilutions of the **Raja 42-d10** stock solution in the bacterial growth medium in the 96-well plate.
- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
- Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
- Determine the MIC by identifying the lowest concentration of **Raja 42-d10** that shows no visible bacterial growth.

Bacterial Membrane Depolarization Assay

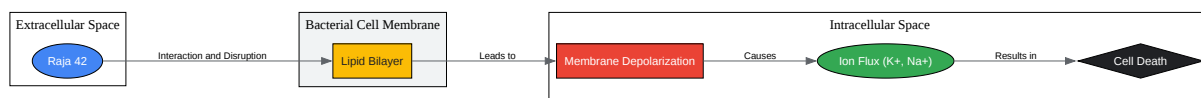
This assay assesses the ability of **Raja 42-d10** to disrupt the bacterial cell membrane potential.

- Materials:
 - **Raja 42-d10**
 - Bacterial culture
 - Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5))
 - Buffer solution (e.g., PBS with glucose)
 - Fluorometer or fluorescence microscope
- Procedure:
 - Harvest and wash the bacterial cells and resuspend them in the buffer.
 - Load the cells with the fluorescent dye and allow for equilibration.
 - Add **Raja 42-d10** at the desired concentration to the cell suspension.

- Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
- Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (untreated cells).

Visualizations

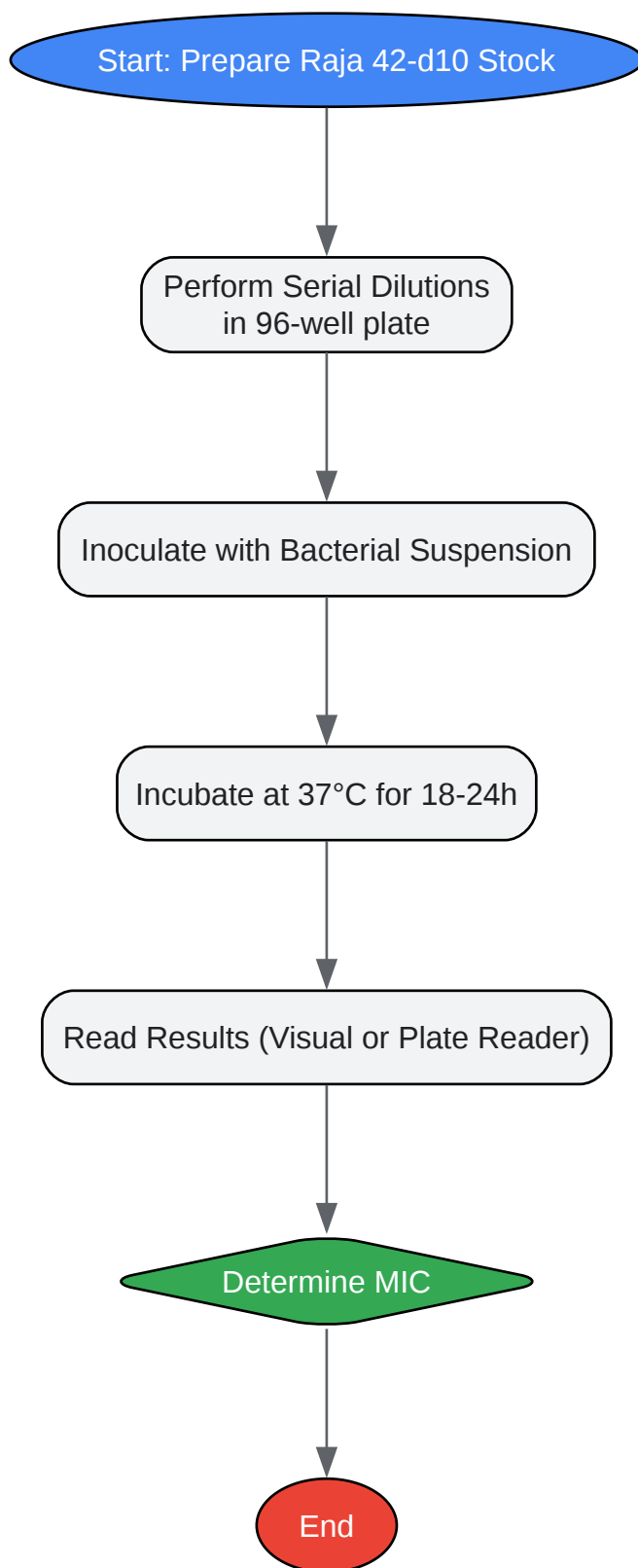
Proposed Mechanism of Action of Raja 42



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Caption: Proposed mechanism of Raja 42 antibacterial activity.

Experimental Workflow: MIC Determination



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

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